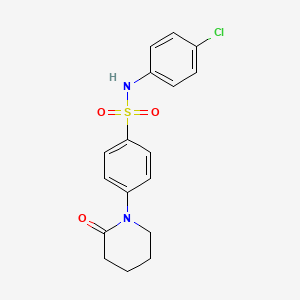![molecular formula C17H18N2O2 B5133474 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, also known as clozapine, is a pharmaceutical drug used to treat schizophrenia and other mental health disorders. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc Laboratories in France. Since then, it has become one of the most effective treatments for schizophrenia, with a lower risk of extrapyramidal symptoms compared to other antipsychotic drugs.
作用机制
Clozapine works by blocking dopamine receptors in the brain, which are involved in the regulation of mood and behavior. It also blocks serotonin receptors, which may contribute to its therapeutic effects. The exact mechanism of action of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Clozapine has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and modulation of immune function. It has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.
实验室实验的优点和局限性
Clozapine has a number of advantages for use in laboratory experiments, including its well-established safety profile, its effectiveness in treating a range of mental health disorders, and its ability to modulate neurotransmitter systems in the brain. However, it also has some limitations, including its potential for adverse side effects and the need for careful monitoring of patients.
未来方向
There are a number of potential future directions for research on 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, including:
1. Investigating the potential use of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in combination with other drugs for the treatment of mental health disorders.
2. Studying the long-term effects of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide on neurotransmitter systems in the brain.
3. Investigating the potential use of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in the treatment of other conditions, such as chronic pain and inflammatory disorders.
4. Developing new formulations of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide that may improve its efficacy or reduce its side effects.
5. Investigating the potential use of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in personalized medicine, where it may be used to target specific genetic or biochemical markers in patients with mental health disorders.
Conclusion:
Clozapine is a well-established treatment for schizophrenia and other mental health disorders, with a unique mechanism of action and a lower risk of extrapyramidal symptoms compared to other antipsychotic drugs. It has a number of potential future directions for research, including investigating its use in combination with other drugs, studying its long-term effects on neurotransmitter systems, and developing new formulations that may improve its efficacy or reduce its side effects. Overall, 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide represents a promising area of research for the treatment of mental health disorders.
合成方法
Clozapine is synthesized through a multi-step process involving the condensation of 2-chloro-N,N-diethylacetamide with 2-bromo-1-(4-ethoxyphenyl)ethanone, followed by cyclization with sodium hydride. The resulting intermediate is then treated with hydrochloric acid to form the final product, 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.
科学研究应用
Clozapine has been extensively studied in clinical trials and has been found to be effective in treating schizophrenia and other mental health disorders. It has also been studied for its potential use in treating other conditions, such as bipolar disorder, depression, and anxiety disorders.
属性
IUPAC Name |
5-ethoxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-16-11-12-7-3-5-9-14(12)19(17(18)20)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPWJGLIRJFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)

![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)

![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)